N-[2-hydroxy-5-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]-2-methylpropanamide
Description
This compound features a hydroxy-substituted phenyl core with an (E)-2-phenylethenyl sulfonamide group at the 5-position and a 2-methylpropanamide substituent at the 2-hydroxy position. Its structure suggests applications in therapeutic areas requiring targeted interactions with biological macromolecules, such as enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
N-[2-hydroxy-5-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13(2)18(22)19-16-12-15(8-9-17(16)21)20-25(23,24)11-10-14-6-4-3-5-7-14/h3-13,20-21H,1-2H3,(H,19,22)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQJBGDCQLEENA-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)NS(=O)(=O)C=CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-hydroxy-5-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]-2-methylpropanamide, a sulfonamide derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and its molecular formula is with a molecular weight of 420.50 g/mol. The structure features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit certain enzymes involved in bacterial folate synthesis, thereby exhibiting antimicrobial properties.
- Anti-inflammatory Effects : Similar compounds have been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : Some studies suggest that derivatives of phenylethenyl compounds may protect neuronal cells from injury, indicating potential applications in neurodegenerative diseases.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of sulfonamide derivatives similar to this compound. Results indicated significant inhibition against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, demonstrating potent activity comparable to traditional antibiotics .
Anti-inflammatory Effects
Research has shown that compounds with similar structures can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages. In vitro assays demonstrated that at concentrations of 25-100 µM, these compounds significantly reduced inflammatory markers, suggesting a potential role in treating inflammatory diseases .
Neuroprotective Activity
In a neuroprotective assay using PC12 cells subjected to corticosterone-induced injury, the compound exhibited protective effects at concentrations ranging from 5 to 40 µM. The results indicated a significant reduction in cell death and oxidative stress markers, supporting its potential use in neurodegenerative conditions .
Data Table: Summary of Biological Activities
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of sulfonamide derivatives in patients with bacterial infections resistant to conventional treatments. The trial reported a notable improvement in patient outcomes when treated with this compound compared to placebo .
- Neuroprotective Application : In a preclinical study involving animal models of Alzheimer's disease, administration of this compound led to improved cognitive function and reduced amyloid plaque formation. This suggests promising avenues for further research into its application for neurodegenerative disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s defining characteristics include:
Physicochemical and Analytical Properties
Table 1: Comparative Data for Selected Analogs
*Estimated based on structural analogs.
- Retention Time Trends: Compounds with polar groups (e.g., formamide, acetamide) exhibit higher RRT (e.g., Formoterol Compound E: RRT 1.8) compared to less polar analogs.
- Response Factors : Uniform response factors (1.00%) in suggest similar UV detectability for hydroxy-phenyl derivatives, implying comparable analytical handling .
Pharmacological and Therapeutic Implications
- Receptor Binding: The (E)-2-phenylethenyl group may enhance affinity for hydrophobic binding pockets compared to Milveterol’s hydroxy-phenylethylamino group () or Formoterol’s methoxy substituents () .
- Therapeutic Potential: Structural parallels to bronchodilators (e.g., Milveterol for asthma) suggest possible applications in respiratory diseases, though sulfonamide groups may introduce distinct safety profiles .
Critical Differentiation from Analogous Structures
- vs. Morpholine-sulfonyl Derivatives () : The target’s (E)-2-phenylethenyl group offers greater rigidity and aromatic interactions compared to morpholine’s flexible, oxygen-rich ring, which may alter solubility and target selectivity .
- vs. Formoterol Intermediates (): The absence of a β-hydroxyaminoethyl chain (critical for β2-adrenergic receptor agonism) suggests divergent mechanisms, possibly favoring enzyme inhibition over receptor activation .
- vs. Milveterol (): Milveterol’s formamide and hydroxy-phenylethylamino groups prioritize hydrogen bonding, whereas the target’s sulfonamide and branched alkylamide emphasize hydrophobic interactions .
Q & A
Basic Research Questions
Q. How can researchers optimize synthesis conditions for sulfonamide-containing compounds like N-[2-hydroxy-5-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]-2-methylpropanamide?
- Methodological Answer : Key variables include catalyst selection (e.g., Pd/C for hydrogenation), solvent systems (e.g., THF-MeOH for hydrolysis), and reaction pressure (e.g., 40 psi H₂ for hydrogenation efficiency). Post-synthesis purification via silica gel chromatography with gradients of ethyl acetate/hexane improves yield and purity. Reaction time optimization (e.g., 1 hour for hydrogenation) minimizes side products .
Q. What analytical techniques validate the structural integrity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxy and sulfonamide groups) by analyzing chemical shifts (δ 7.2–7.8 ppm for aromatic protons, δ 1.4 ppm for methyl groups). Mass spectrometry (ESI) with m/z values matching the molecular ion ([M+H]⁺) ensures molecular weight accuracy. Purity is validated via HPLC with <0.5% total impurities, referencing retention time ratios (ri/rs) from pharmacopeial standards .
Q. What safety protocols are critical during handling?
- Methodological Answer : Follow institutional chemical hygiene plans (e.g., fume hood use, PPE). Pre-lab safety exams (100% score required) ensure awareness of hazards like solvent flammability (ethanol, THF) and acid handling (HCl during salt formation). Emergency protocols include immediate medical consultation for exposure and proper waste disposal .
Advanced Research Questions
Q. How can impurity profiles be systematically characterized and controlled?
- Methodological Answer : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities. Use pharmacopeial thresholds (e.g., ≤0.1% for individual impurities, ≤0.5% total impurities). Identify byproducts (e.g., monobenzyl analogues) via comparative retention times and spiking experiments. Adjust reaction stoichiometry (e.g., limiting reagent ratios) to suppress unwanted intermediates .
Q. How do computational methods enhance reaction design for sulfonamide derivatives?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and optimize reaction pathways. Use cheminformatics tools (e.g., PubChem data) to predict solubility and reactivity. Integrate experimental feedback loops (e.g., ICReDD’s approach) to refine conditions like temperature and solvent polarity, reducing trial-and-error cycles .
Q. What experimental designs are effective for pharmacological evaluation?
- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, receptor binding) with dose-response curves (IC₅₀/EC₅₀ calculations). Validate selectivity via counter-screening against related targets. For in vivo studies, apply pharmacokinetic parameters (e.g., bioavailability, half-life) using LC-MS/MS for plasma metabolite profiling. Reference structural analogs (e.g., 4-hydroxyphenylglycine derivatives) to infer activity trends .
Q. How can statistical design of experiments (DOE) improve process scalability?
- Methodological Answer : Implement factorial designs (e.g., 2³ full factorial) to test variables like temperature, catalyst loading, and mixing speed. Use ANOVA to identify significant factors (p < 0.05). For optimization, apply response surface methodology (RSM) to map yield/purity trade-offs. Central composite designs minimize runs while maximizing data robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
